molecular formula C10H13NO2S B12622714 3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide CAS No. 918828-07-6

3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide

Cat. No.: B12622714
CAS No.: 918828-07-6
M. Wt: 211.28 g/mol
InChI Key: MTVOCINBYXGPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a sulfanyl group, which is further connected to an N-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide typically involves the reaction of 4-hydroxythiophenol with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3-phenylacrylate
  • N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

Uniqueness

3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918828-07-6

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-(4-hydroxyphenyl)sulfanyl-N-methylpropanamide

InChI

InChI=1S/C10H13NO2S/c1-11-10(13)6-7-14-9-4-2-8(12)3-5-9/h2-5,12H,6-7H2,1H3,(H,11,13)

InChI Key

MTVOCINBYXGPIY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCSC1=CC=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.